5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
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Overview
Description
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and an indole moiety
Mechanism of Action
Mode of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to exhibit diverse biological activities, including anti-viral, anti-inflammatory, and anti-cancer effects . These activities are often mediated through interactions with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
Given the broad range of activities exhibited by similar compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research. Based on the activities of similar compounds, it could potentially have a range of effects, including anti-viral, anti-inflammatory, and anti-cancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via a ring-closing reaction involving a suitable amine and an electrophile.
Coupling of the oxadiazole and azetidine rings: This step involves the formation of a bond between the two rings, often through a nucleophilic substitution reaction.
Attachment of the indole moiety: The indole group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, with a suitable indole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the oxadiazole ring can yield various reduced oxadiazole derivatives.
Scientific Research Applications
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole: can be compared with other compounds that feature similar functional groups:
(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone: This compound has a phenyl group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.
(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone: This compound has a methyl group instead of a cyclopropyl group, which may influence its physical properties and interactions with molecular targets.
(3-(3-ethyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone: This compound has an ethyl group instead of a cyclopropyl group, which may alter its pharmacokinetic properties and therapeutic potential.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(12-3-4-14-11(7-12)5-6-18-14)21-8-13(9-21)16-19-15(20-23-16)10-1-2-10/h3-7,10,13,18H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCZVZGVYIKBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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